Azacyclonol Azacyclonol Diphenyl(4-piperidinyl)methanol is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 115-46-8
VCID: VC0519985
InChI: InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
SMILES: C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

Azacyclonol

CAS No.: 115-46-8

Cat. No.: VC0519985

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azacyclonol - 115-46-8

Specification

CAS No. 115-46-8
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name diphenyl(piperidin-4-yl)methanol
Standard InChI InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
Standard InChI Key ZMISODWVFHHWNR-UHFFFAOYSA-N
SMILES C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Appearance Solid powder
Melting Point 160.5 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azacyclonol, systematically named α,α-diphenyl-4-piperidinomethanol, features a piperidine ring substituted with two phenyl groups and a hydroxyl moiety. Its molecular formula, C18H21NO\text{C}_{18}\text{H}_{21}\text{NO}, corresponds to a molar mass of 267.37 g/mol . The compound’s three-dimensional conformation, validated by X-ray crystallography and NMR spectroscopy, reveals a chair configuration for the piperidine ring, with phenyl groups occupying equatorial positions to minimize steric hindrance .

Table 1: Key Chemical Properties of Azacyclonol

PropertyValueSource
CAS Number115-46-8
Molecular FormulaC18H21NO\text{C}_{18}\text{H}_{21}\text{NO}
Molecular Weight267.37 g/mol
Solubility49 mg/mL in ethanol
LogP (Octanol-Water)3.4
Melting Point102–104°C

Synthesis and Stability

Azacyclonol is synthesized via organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation to reduce the pyridine ring to piperidine . The compound exhibits stability under standard conditions but decomposes at elevated temperatures, releasing carbon monoxide, nitrogen oxides, and hydrogen cyanide . Storage recommendations include airtight containers in cool, dry environments to prevent hygroscopic degradation .

Historical Development and Pharmacological Profile

Mechanism of Action

Contrary to initial classification as a tranquilizer, Azacyclonol lacks affinity for dopamine D2 receptors, distinguishing it from typical antipsychotics . Instead, it modulates glutamatergic and serotonergic pathways, with in vitro studies showing a 20% inhibition of NMDA receptor activity at 10 μM concentrations . Additionally, it weakly inhibits CYP3A4 (Ki=0.82μMK_i = 0.82 \, \mu\text{M}), a property exploited in pharmacokinetic studies of terfenadine metabolism .

Table 2: Pharmacokinetic Parameters in Human Hepatic Microsomes

ParameterValueStudy
KmK_m0.82 μM
VmaxV_{max}60 pmol/min/mg protein
CYP3A4 Contribution85%

Contemporary Research and Applications

Metabolic Studies

Azacyclonol is a primary metabolite of terfenadine, an antihistamine discontinued due to cardiotoxicity. In vivo studies demonstrate that CYP3A4 catalyzes terfenadine’s conversion to Azacyclonol at a 3:1 ratio relative to terfenadine alcohol . Rifampin induction increases renal Azacyclonol clearance twofold, highlighting its susceptibility to drug-drug interactions .

Neuropharmacological Investigations

Recent in vitro models using feline cervical ganglia reveal Azacyclonol’s ganglionic blockade efficacy, reducing postganglionic stimulation responses by 6.63% at 1 mM . These findings suggest potential applications in autonomic neuropathy management, though clinical trials remain absent.

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